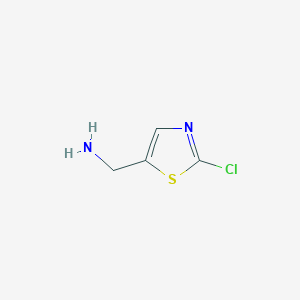

2-Chloro-5-aminomethylthiazole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Soblidotin wird durch eine Reihe chemischer Reaktionen synthetisiert, beginnend mit Dolastatin 10. Der Syntheseweg beinhaltet die Modifizierung der Dolastatin-10-Struktur, um seine Stabilität und Wirksamkeit zu verbessern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Soblidotin umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Der Prozess beinhaltet typischerweise die Verwendung fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC), um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

2.1. Alkylation/Acylation of the Aminomethyl Group

The primary amine (–CH₂NH₂) undergoes typical amine reactions:

-

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in the presence of bases (triethylamine) to form amides.

Example : Yields depend on steric hindrance and electron-withdrawing effects of substituents . - Schiff Base Formation : Condenses with aldehydes/ketones to form imines, useful in constructing heterocyclic scaffolds .

2.2. Ring-Modification Reactions

The thiazole ring participates in electrophilic substitution, though reactivity is modulated by the electron-withdrawing chloro group:

- Chlorine Displacement : Under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the 2-chloro group is replaced by aryl/heteroaryl groups .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazoline derivatives, though this is less common due to ring stability .

Stability and Decomposition

- Thermal Stability : Decomposes above 121°C, releasing HCl and forming polymeric byproducts .

- Hydrolytic Sensitivity : The chloro group hydrolyzes slowly in aqueous base (pH > 10), forming 2-hydroxy-5-aminomethylthiazole .

4.1. Ritonavir Intermediate

This compound is a key precursor in synthesizing the anti-HIV drug Ritonavir. The aminomethyl group is further functionalized to introduce the drug’s oxathiazole moiety .

4.2. Anticancer Agents

Derivatives with substituted aminomethyl groups exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HT29). Notable examples :

- N-Acylated derivatives : Show IC₅₀ values of 5–30 µM against breast and colon cancers .

- Schiff base complexes : Enhance apoptosis in leukemia cells (K563) .

Key Physical-Chemical Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 121°C | – | |

| Boiling Point | 274.7±32.0°C (Predicted) | – | |

| Density | 1.427±0.06 g/cm³ | 25°C | |

| pKa | 7.68±0.29 (Predicted) | Aqueous solution | |

| Solubility | Slight in CHCl₃, MeOH | 25°C |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including 2-chloro-5-aminomethylthiazole. The compound has shown promising results against various cancer cell lines:

- In Vitro Studies : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. For instance, a study found that chlorinated analogues of thiazoles demonstrated enhanced anti-proliferative activity, suggesting that substitutions on the thiazole ring can significantly impact efficacy .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10–30 |

| Thiazole Analogue A | HepG-2 | 2.01 |

| Thiazole Analogue B | HCT-116 | 5.71 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. A recent study synthesized novel thiazolidinone derivatives from this compound, which exhibited antibacterial properties against resistant strains such as MRSA and E. coli:

- Antibacterial Screening : Compounds derived from this thiazole showed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Thiazolidinone Derivative A | MRSA | <1 |

| Thiazolidinone Derivative B | E. coli | <1 |

Case Study 1: Synthesis and Anticancer Evaluation

A study conducted by Sayed et al. synthesized several derivatives of this compound through a three-component reaction approach. These derivatives were screened for their anticancer activity against HCT-116, HepG2, and HT-29 cell lines using the MTT assay:

- Results : The derivatives exhibited remarkable efficacy, with some showing IC50 values significantly lower than those of established chemotherapeutic agents such as harmine and cisplatin .

Case Study 2: Antimicrobial Activity Against Resistant Pathogens

In another investigation, researchers synthesized thiazole-based compounds and tested their antibacterial properties against multiple resistant pathogens:

Wirkmechanismus

Soblidotin exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting tubulin polymerization, soblidotin disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis . The compound has two binding sites on tubulin, a high-affinity site and a low-affinity site, which enhances its inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dolastatin 10: Die Ausgangssubstanz, aus der Soblidotin gewonnen wird.

Tasidotin: Ein weiteres synthetisches Derivat von Dolastatin 10 mit ähnlichen Antikrebseigenschaften.

Vinblastin: Ein Naturstoff, der ebenfalls die Tubulinpolymerisation hemmt, aber eine andere Bindungsstelle als Soblidotin hat.

Einzigartigkeit von Soblidotin

Soblidotin ist einzigartig in seinen dualen Bindungsstellen an Tubulin, was seine inhibitorischen Wirkungen im Vergleich zu anderen Inhibitoren der Tubulinpolymerisation verstärkt . Darüber hinaus hat Soblidotin in präklinischen Studien eine überlegene Aktivität gegen eine breite Palette menschlicher Malignome gezeigt, einschließlich derer, die gegen konventionelle Chemotherapeutika resistent sind .

Biologische Aktivität

2-Chloro-5-aminomethylthiazole (CAS 120740-08-1) is a thiazole derivative recognized for its potential biological activities, particularly in agricultural and medicinal applications. This compound has garnered interest due to its efficacy against various pathogens and its role in drug synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C4H5ClN2S |

| Molar Mass | 148.61 g/mol |

| Melting Point | 121 °C |

| Boiling Point | 274.7 °C |

| Density | 1.427 g/cm³ |

| pKa | 7.68 |

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including antifungal, antibacterial, and potential anticancer effects. Its application spans agriculture, where it aids in controlling fungal and bacterial diseases in crops, as well as in pharmaceuticals.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

- Fungal Inhibition : The compound has shown effectiveness against various fungal pathogens affecting crops, making it a candidate for agricultural fungicides .

- Bacterial Resistance : It has been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Protein Synthesis : Similar thiazole derivatives have been shown to interfere with protein synthesis pathways in bacteria, leading to cell death .

- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, increasing permeability and leading to cytotoxicity .

Case Study 1: Antifungal Efficacy

A study conducted on the efficacy of this compound against Fusarium oxysporum demonstrated a significant reduction in fungal growth at concentrations as low as 50 µg/mL. The study concluded that the compound could be developed into a potent agricultural fungicide.

Case Study 2: Bacterial Biofilm Disruption

In another study focusing on biofilm-forming bacteria, this compound was evaluated for its ability to disrupt biofilms formed by Pseudomonas aeruginosa. Results indicated a notable decrease in biofilm biomass when treated with the compound at sub-MIC concentrations, suggesting its potential as an antibiofilm agent .

Future Directions

The versatility of this compound presents numerous avenues for future research:

- Pharmaceutical Development : Further exploration into its anticancer properties could yield new therapeutic agents.

- Agricultural Applications : Continued studies on its efficacy against emerging plant pathogens may enhance crop protection strategies.

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDQBIMJBRASQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436214 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-08-1 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorothiazol-5-yl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 2-chloro-5-aminomethylthiazole as described in the research?

A1: The research outlines a two-step process for synthesizing this compound from 2-chloro-5-methylthiazole.

- Step 1: Radical Chlorination: 2-chloro-5-methylthiazole undergoes radical chlorination using a radical chlorinating agent in the presence of a radical initiator. This reaction takes place in a diluent that remains stable under radical chlorination conditions, yielding 40-70% 2-chloro-5-chloromethylthiazole [, ].

- Step 2: Ammoniation: Ammonia or an aqueous ammonia solution is introduced to the reaction mixture from Step 1. This leads to the formation of this compound, which is then isolated using standard techniques [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.